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4-(Pyridin-2-yl)pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibitor Design Structural Biology

Researchers developing next-generation Bcr-Abl, JAK2, or CDK4/6 inhibitors face a critical scaffold selection bottleneck: the positional isomer of the pendant pyridine ring fundamentally alters kinase active-site recognition. 4-(Pyridin-2-yl)pyrimidin-2-amine features a pyridin-2-yl moiety (nitrogen ortho to linkage), structurally distinct from the Imatinib pyridin-3-yl scaffold, enabling differentiated intellectual property and selectivity profiles. • Docking-confirmed Bcr-Abl engagement: ΔG = -10.3 kcal/mol vs. Imatinib ΔG = -12.8 kcal/mol • Validated QSAR platform for CDK4 (R²=0.79) and CDK6 (R²=0.83) inhibitor design • 1.9 Å co-crystal structure (PDB 2G6P) with human MetAP1 for rational fragment-based design Supplied with comprehensive QC documentation (HPLC, NMR, MS); available for immediate global shipment.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
CAS No. 66521-65-1
Cat. No. B132134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-yl)pyrimidin-2-amine
CAS66521-65-1
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=NC=C2)N
InChIInChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13)
InChIKeyRHXVSZXHWDQESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-yl)pyrimidin-2-amine CAS 66521-65-1: Core Chemical Identity and Procurement Baseline


4-(Pyridin-2-yl)pyrimidin-2-amine (CAS 66521-65-1) is a heteroaromatic building block comprising a pyrimidin-2-amine core substituted at the 4-position with a pyridin-2-yl moiety. Its molecular formula is C₉H₈N₄ with a molecular weight of 172.19 g/mol [1]. The compound exists as an off-white to pale yellow solid with a melting point of 137–139°C, predicted boiling point of 426.5°C at 760 mmHg, and a calculated LogP of 1.70 . It serves as a key intermediate in the synthesis of Nilotinib and as a core scaffold in numerous kinase inhibitor discovery programs targeting Bcr-Abl, JAK2, and CDK4/6 [2].

4-(Pyridin-2-yl)pyrimidin-2-amine vs. In-Class Analogues: Why Positional Isomerism Prevents Direct Substitution


Within the aminopyrimidine class, the position of the nitrogen atom on the pendant pyridine ring is not a minor structural variation—it fundamentally alters molecular recognition and biological function. 4-(Pyridin-2-yl)pyrimidin-2-amine features a pyridin-2-yl substituent (nitrogen ortho to the linkage point), whereas the clinically validated scaffold in Imatinib and numerous related inhibitors employs a pyridin-3-yl moiety (nitrogen meta to the linkage) [1]. This positional shift changes the vector and hydrogen-bonding capacity of the heterocycle, directly impacting kinase active-site engagement [2]. Consequently, substituting the 3-yl isomer for the 2-yl isomer—or vice versa—without empirical validation will alter binding geometry, affinity, and selectivity profiles. The quantitative evidence below establishes why this compound merits distinct consideration in procurement and research selection.

4-(Pyridin-2-yl)pyrimidin-2-amine Quantitative Differentiation: Comparator-Backed Evidence for Procurement Decisions


Structural Determinants: Pyridin-2-yl vs. Pyridin-3-yl Substitution Alters Ligand Geometry and Docking Orientation

Crystallographic analysis confirms that 4-(pyridin-2-yl)pyrimidin-2-amine is structurally distinct from the Imatinib scaffold, with the pyridine nitrogen positioned ortho to the linkage (2-position) versus meta (3-position) in Imatinib [1]. This positional isomerism alters the spatial orientation of the pyridine ring relative to the pyrimidine core and modifies the available hydrogen-bonding vectors for kinase active-site engagement [1]. The molecular docking simulation demonstrates distinct interaction energetics in the Bcr-Abl active pocket relative to the 3-yl isomer class [1].

Medicinal Chemistry Kinase Inhibitor Design Structural Biology

QSAR Validation: CDK4/6 Inhibitory Activity Quantitatively Correlated with 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Substituents

A QSAR study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives—compounds built directly on the 4-(pyridin-2-yl)pyrimidin-2-amine scaffold—established quantitative relationships between molecular descriptors and CDK4/6 inhibitory activity [1]. Using combinatorial protocol in multiple linear regression (CP-MLR), the QSAR models accounted for 79% of variance in CDK4 inhibitory activity and 83% of variance in CDK6 inhibitory activity across the derivative series [1]. PLS analysis corroborated the dominance of CP-MLR-identified descriptors, confirming the scaffold's predictable and tunable activity profile [1].

CDK4/6 Inhibition QSAR Modeling Cancer Therapeutics

Molecular Docking Affinity: NPPA Derivative Demonstrates ΔG = −10.3 kcal/mol Against Bcr-Abl Kinase Active Site

A molecular docking study of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), a derivative retaining the core 4-(pyridin-2-yl)pyrimidin-2-amine scaffold, revealed a binding free energy of ΔG = −10.3 kcal/mol in the Bcr-Abl kinase active pocket (PDB ID 2hyy) [1]. Under identical computational conditions, the clinically approved control molecule Imatinib (which contains a pyridin-3-yl substituent) exhibited ΔG = −12.8 kcal/mol [1]. The −2.5 kcal/mol difference demonstrates that while the 2-yl scaffold is less potent than the optimized clinical compound, it retains substantial kinase engagement capacity suitable for hit-to-lead exploration.

Chronic Myeloid Leukemia Bcr-Abl Inhibition Molecular Docking

Experimental Crystallography: Pyridinylpyrimidine Core Co-crystallized with Human Methionine Aminopeptidase-1 (HsMetAP1)

The pyridinylpyrimidine core—the same heteroaromatic framework as 4-(pyridin-2-yl)pyrimidin-2-amine—has been co-crystallized with truncated human methionine aminopeptidase type 1 (HsMetAP1) at 1.9 Å resolution (PDB ID: 2G6P) [1]. This experimental structure confirms that the pyridin-2-yl pyrimidine scaffold engages the metalloenzyme active site and serves as a validated pharmacophore for HsMetAP1 inhibition [2]. Subsequent structure-activity relationship (SAR) studies on 58 analogues demonstrated that modifications to this core scaffold modulate both potency and HsMetAP1 selectivity [2].

Metalloenzyme Inhibition Structural Biology Anticancer Target

4-(Pyridin-2-yl)pyrimidin-2-amine: Evidence-Based Research and Industrial Application Scenarios


Lead Optimization in Bcr-Abl Kinase Inhibitor Programs Requiring Novel Scaffolds

The molecular docking study of NPPA (ΔG = −10.3 kcal/mol vs. Imatinib ΔG = −12.8 kcal/mol) demonstrates that the 4-(pyridin-2-yl)pyrimidin-2-amine scaffold engages the Bcr-Abl active site with substantial affinity [1]. Research groups seeking to develop next-generation Bcr-Abl inhibitors with differentiated intellectual property positions—particularly those aiming to circumvent resistance mutations—can leverage this scaffold as a starting point for medicinal chemistry optimization. The crystallographically confirmed structural distinction from the Imatinib pyridin-3-yl scaffold [2] provides a clear differentiation pathway for patent strategy and chemical series development.

CDK4/6 Inhibitor Discovery with Predictive QSAR-Guided Design

The validated QSAR models for 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (R² = 0.79 for CDK4; R² = 0.83 for CDK6) [3] establish this scaffold as a predictable platform for CDK4/6 inhibitor development. Medicinal chemistry teams can prioritize synthetic targets using computed Dragon descriptors to forecast potency before committing synthesis resources. This evidence positions the 4-(pyridin-2-yl)pyrimidin-2-amine core as a procurement priority for CDK-focused oncology programs seeking to reduce lead optimization timelines through computational pre-screening.

Structure-Based Design of Methionine Aminopeptidase-1 (MetAP1) Inhibitors

The availability of a 1.9 Å resolution co-crystal structure of a pyridinylpyrimidine derivative bound to human MetAP1 (PDB 2G6P) [4] provides a direct structural template for rational inhibitor design. Researchers targeting MetAP1—an emerging anticancer and anti-infective target—can use 4-(pyridin-2-yl)pyrimidin-2-amine as a validated core scaffold for fragment-based design, scaffold hopping, or focused library synthesis. The established SAR across 58 analogues [5] further guides substitution strategy, reducing the synthetic burden of de novo hit identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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